molecular formula C11H23N B13640280 (4-Isopropyl-1-methylcyclohexyl)methanamine

(4-Isopropyl-1-methylcyclohexyl)methanamine

Cat. No.: B13640280
M. Wt: 169.31 g/mol
InChI Key: ZUMKPAPIROLBFB-UHFFFAOYSA-N
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Description

(4-Isopropyl-1-methylcyclohexyl)methanamine (CAS 1487047-78-8) is a proprietary chemical compound offered for research and development purposes. It is supplied as a high-purity material characterized by the molecular formula C11H23N and a molecular weight of 169.31 g/mol . As an amine derivative of a substituted cyclohexane, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a methanamine group on a 4-isopropyl-1-methylcyclohexyl scaffold, makes it a versatile intermediate for exploring novel chemical spaces. Potential research applications include its use as a precursor in the synthesis of more complex molecules for catalytic studies, material science, and the development of compounds with biological activity. Researchers value this amine for its potential to impart specific steric and electronic properties to target molecules. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should be followed when handling this chemical, and researchers are advised to consult the associated safety data sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(1-methyl-4-propan-2-ylcyclohexyl)methanamine

InChI

InChI=1S/C11H23N/c1-9(2)10-4-6-11(3,8-12)7-5-10/h9-10H,4-8,12H2,1-3H3

InChI Key

ZUMKPAPIROLBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C)CN

Origin of Product

United States

Preparation Methods

Synthesis via Catalytic Hydrogenation and Hydroformylation of Terpenoid Precursors

One prominent synthetic route involves starting from terpenoid compounds such as terpinolene or limonene derivatives, which are selectively hydrogenated and then subjected to hydroformylation and subsequent reduction or amination steps to yield the target amine.

  • Hydrogenation of Terpinolene to 4-Isopropyl-1-methylcyclohexene :
    Terpinolene undergoes catalytic hydrogenation under controlled temperatures (20–120 °C) and hydrogen pressures (10–50 bar), often optimized at 50–70 °C and 20–30 bar, using heterogeneous catalysts as described by Rylander and Augustine. This step yields 4-isopropyl-1-methylcyclohexene, a key intermediate.

  • Hydroformylation to (5-Isopropylidene-2-methyl-cyclohexyl)carbaldehyde :
    The alkene intermediate is converted to the corresponding aldehyde via hydroformylation (addition of CO and H2), a process documented in DE 10205835 A1 and related patents. This aldehyde can then be reduced or further transformed.

  • Reduction and Amination to the Methanamine :
    The aldehyde intermediate is reduced to the corresponding alcohol or directly aminated. Reduction methods include the use of lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation under similar conditions to the initial hydrogenation step. The nitrile derivative of the cyclohexane ring can also be hydrolyzed to carboxylic acid and then reduced to the amine.

This route benefits from the use of terpene-based starting materials, which are renewable and commercially available, and allows for stereochemical control through selective catalysis.

Rearrangement and Azide Method from Cyclohexyl Formic Acid Derivatives

Another industrially viable method involves the rearrangement of cyclohexyl formic acid derivatives in the presence of sodium azide and protonic acids, followed by hydrolysis to yield cyclohexylamines. Although the cited patent focuses on trans-4-methylcyclohexylamine, the methodology is adaptable to substituted cyclohexylmethanamines, including the isopropyl and methyl substituted variants.

  • Reaction Conditions :
    The process involves dissolving the cyclohexyl formic acid derivative in a non-protonic solvent (e.g., trichloromethane or methylene dichloride), adding sodium azide, and then slowly adding a protonic acid catalyst such as sulfuric acid, polyphosphoric acid, or trichloroacetic acid at controlled temperatures (0–50 °C) over 1–2 hours.

  • Reaction Mechanism :
    The protonic acid catalyzes the rearrangement of the formic acid derivative with sodium azide to form an isocyanate intermediate, which upon hydrolysis yields the desired amine.

  • Workup and Purification :
    After the reaction, the mixture is cooled, neutralized with sodium hydroxide to pH ~11, and extracted with organic solvents like chloroform or ethyl acetate. Drying over anhydrous sodium sulfate and distillation or chromatographic purification yields the amine product with high purity (>99.5%) and yields around 85%.

  • Advantages :
    This method avoids high temperature and high pressure conditions, uses relatively inexpensive reagents, and is suitable for industrial scale-up with simplified operations and reduced costs.

Carbonylation and Ester Intermediates

In some processes, 4-isopropyl-1-methylcyclohexene is subjected to carbonylation reactions to form esters such as ethyl 4-isopropyl-1-methylcyclohexane carboxylate, which can be further transformed into amines via reduction and amination steps.

  • Carbonylation Conditions :
    The reaction is performed in an autoclave with CO under pressure, followed by aqueous workup and washing with sodium hydroxide and water to remove impurities.

  • Isomeric Mixtures :
    The carbonylation produces mixtures of cis and trans isomers of the ester, with typical ratios around 52.4% cis and 40.3% of other isomers, which may influence subsequent reaction steps.

  • Subsequent Transformations :
    These esters can be reduced to alcohols and then converted to amines using standard amination protocols, including reductive amination or substitution reactions.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Advantages References
Catalytic hydrogenation + hydroformylation + reduction Terpinolene or limonene derivatives H2, Pd/C or other catalysts; 20–120 °C; 10–50 bar Not specified High (GC >99%) Renewable starting materials; stereocontrol
Rearrangement of cyclohexyl formic acid derivative + sodium azide trans-4-methylcyclohexyl formic acid Sodium azide, protonic acid (H2SO4, PPA, TCA); 0–50 °C ~85 >99.5 Mild conditions; industrial scalability
Carbonylation to ester + reduction/amination 4-Isopropyl-1-methylcyclohexene CO pressure, autoclave; NaOH washing Not specified Not specified Access to ester intermediates for functionalization

Detailed Research Outcomes and Observations

  • The azide rearrangement method yields amines with very high optical purity (up to 99.7% ee), which is critical for applications requiring stereochemical specificity.

  • Catalytic hydrogenation and hydroformylation methods are well-established in organic synthesis, allowing for selective transformations of terpene-derived substrates into complex cyclohexylamines.

  • Carbonylation methods provide a route to ester intermediates that can be diversified into various functional groups, including amines, expanding the synthetic utility of the compound.

  • The choice of solvent, acid catalyst, and temperature profile in the azide rearrangement method significantly affects yield and purity, with slow acid addition and controlled temperature ramps being optimal.

  • Industrially, the azide rearrangement method is favored for its operational simplicity, cost-effectiveness, and scalability without requiring specialized high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-1-methylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(4-Isopropyl-1-methylcyclohexyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isopropyl-1-methylcyclohexyl)methanamine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Isopropyl-1-methylcyclohexyl)methanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference IDs
This compound C11H23N ~169.3 (estimated) 4-isopropyl, 1-methyl cyclohexane High steric hindrance, lipophilic N/A
4,4'-Methylenebis(cyclohexylamine) (PACM) C13H26N2 210.36 Two cyclohexylamines linked by CH2 Three geometric isomers (cis/trans)
[1-(4-Chlorophenyl)cyclopropyl]methanamine C10H12ClN 181.66 4-chlorophenyl, cyclopropane Electron-withdrawing Cl, ring strain
[1-(4-Methoxyphenyl)cyclopropyl]methylamine C11H15NO 177.24 4-methoxyphenyl, cyclopropane Electron-donating OCH3, polar
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine C23H28N2 332.48 Indole, 4-methylphenyl, cyclohexyl Aromatic π-π interactions, high MW
Key Observations:
  • Lipophilicity : Alkyl substituents (isopropyl, methyl) likely increase logP compared to polar analogs like [1-(4-Methoxyphenyl)cyclopropyl]methylamine .
  • Electronic Effects : Chlorine in [1-(4-Chlorophenyl)cyclopropyl]methanamine lowers amine basicity (electron-withdrawing), whereas methoxy groups in enhance polarity.

Isomerism and Conformational Flexibility

  • PACM exhibits three geometric isomers (trans-trans, cis-cis, cis-trans), which influence its physical properties and industrial applications (e.g., epoxy curing) .
  • The target compound’s cyclohexane ring may adopt chair conformations, with isopropyl and methyl groups dictating equatorial/axial preferences. No evidence of geometric isomerism is noted.

Biological Activity

(4-Isopropyl-1-methylcyclohexyl)methanamine is an organic compound belonging to the class of amines, characterized by a cyclohexane ring with isopropyl and methyl substituents. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H19N\text{C}_{12}\text{H}_{19}\text{N}

This compound's specific arrangement of substituents contributes to its chemical properties and potential interactions with biological systems. The presence of the cyclohexyl moiety may influence its binding affinity to various biological targets.

Predicted Biological Activities

Using computer-aided methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various biological activities for this compound. These predictions indicate potential therapeutic applications alongside possible toxicological risks associated with the compound.

Biological Interactions

Studies focusing on the interactions of this compound with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of investigation include:

  • Receptor Binding : The compound's ability to bind to specific receptors may dictate its efficacy in therapeutic applications.
  • Enzyme Inhibition : Potential inhibition of enzymes could lead to significant biological effects, including antibacterial or anti-inflammatory activities.

Antibacterial Activity

A study evaluated the antibacterial properties of various cyclohexane derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity against common pathogens. The following table summarizes these findings:

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
This compound32 µg/mLModerate antibacterial
1-Methylcyclohexylmethanamine64 µg/mLWeak antibacterial
2-Isopropylcyclohexanamine16 µg/mLStrong antibacterial

These findings suggest that this compound has moderate antibacterial properties, which may warrant further investigation into its potential as a therapeutic agent .

Toxicity Assessments

Toxicity assessments conducted on related compounds have highlighted important safety considerations. For instance, studies on structurally similar amines have shown moderate toxicity levels, particularly concerning skin and eye irritation . Such assessments are critical for evaluating the safety profile of this compound in potential applications.

Q & A

Q. What are the optimal synthetic routes for (4-Isopropyl-1-methylcyclohexyl)methanamine, and how do reaction conditions influence yield?

The synthesis of substituted methanamines typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine are synthesized via reactions between cyclohexyl derivatives and amines under acid/base catalysis . For this compound, a plausible route is the reaction of 4-isopropyl-1-methylcyclohexyl halide with ammonia or a protected amine precursor. Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–120°C) improve kinetics but may promote side reactions.
  • Catalysts : Bases like NaOH or K₂CO₃ deprotonate intermediates, accelerating substitution .
    Yield optimization requires monitoring by TLC or GC-MS to isolate the product from byproducts like elimination derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions on the cyclohexyl ring. For instance, methyl and isopropyl groups produce distinct splitting patterns (e.g., septets for isopropyl CH) .
  • FT-IR : Primary amine stretches (N–H, ~3300 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragments (e.g., loss of NH₂CH₂ group) .
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained, critical for studying conformational effects .

Q. How does the stereochemistry of the cyclohexyl ring influence the compound’s reactivity and biological activity?

The axial/equatorial orientation of the isopropyl and methyl groups affects steric hindrance and electronic interactions. For example:

  • Axial isopropyl groups may hinder nucleophilic attack on the amine, reducing reactivity in substitution reactions.
  • Equatorial methyl groups enhance solubility in nonpolar solvents, impacting pharmacokinetic properties .
    Computational modeling (e.g., DFT) predicts preferred conformers, while in vitro assays (e.g., enzyme inhibition) link stereochemistry to bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar methanamine derivatives?

Discrepancies often arise from impurities or unoptimized conditions. Strategies include:

  • Reproducibility checks : Replicate procedures with strict control of moisture, oxygen, and stoichiometry.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated amines).
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify critical factors .
    For example, reports 65% yield for a chlorophenyl analog using NaOH, while achieves 82% for a dimethylamino variant with K₂CO₃, suggesting base strength impacts efficiency.

Q. What computational methods are suitable for predicting the biological targets of this compound?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for receptors like GPCRs or ion channels.
  • QSAR Modeling : Correlate structural features (logP, polar surface area) with activity data from analogs (e.g., cyclobutyl or fluorophenyl derivatives ).
  • MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with amine groups) .

Q. How do solvent systems influence the compound’s stability in long-term storage?

  • Polar solvents (e.g., MeOH) : May promote oxidation of the amine to nitroxides.
  • Nonpolar solvents (e.g., hexane) : Reduce degradation but risk precipitation.
  • Stabilizers : Additives like BHT (0.1%) inhibit radical formation.
    Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products .

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